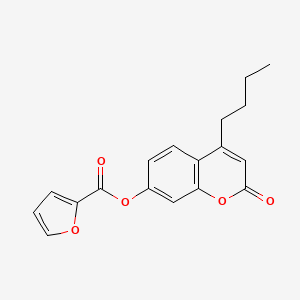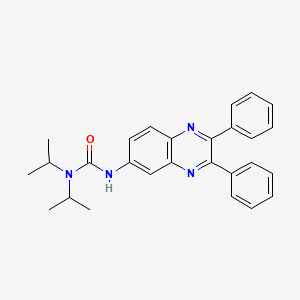![molecular formula C18H23N3O4 B4666118 5-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B4666118.png)
5-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide
Descripción general
Descripción
5-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide is a chemical compound that belongs to the family of isoxazolecarboxamides. It is a synthetic compound that has been studied for its potential therapeutic applications in various fields of research.
Mecanismo De Acción
The mechanism of action of 5-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide is not fully understood. However, it is believed to work by modulating various signaling pathways in cells. For example, in cancer cells, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In neurons, this compound has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide vary depending on the cell type and the experimental conditions. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. In neurons, this compound has been shown to protect against oxidative stress and neuroinflammation, which can potentially prevent neurodegeneration. In immune cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which can potentially reduce inflammation in autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide in lab experiments include its synthetic availability, its potential therapeutic applications, and its ability to modulate various signaling pathways in cells. However, the limitations of using this compound in lab experiments include its limited solubility in water, its potential toxicity at high concentrations, and its unknown long-term effects.
Direcciones Futuras
There are several future directions for the research on 5-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide. One direction is to further investigate its mechanism of action in different cell types and under different experimental conditions. Another direction is to optimize its synthetic method to improve its yield and purity. Additionally, the potential therapeutic applications of this compound in various diseases can be further explored through preclinical and clinical studies. Finally, the development of new derivatives of this compound can potentially lead to the discovery of more potent and selective compounds with therapeutic applications.
Aplicaciones Científicas De Investigación
5-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide has been studied for its potential therapeutic applications in various fields of research such as neuroscience, cancer research, and immunology. In neuroscience, this compound has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to have anti-tumor effects and can potentially be used in the treatment of various types of cancer. In immunology, this compound has been shown to have anti-inflammatory effects and can potentially be used in the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
5-(3-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-23-15-5-2-4-14(12-15)17-13-16(20-25-17)18(22)19-6-3-7-21-8-10-24-11-9-21/h2,4-5,12-13H,3,6-11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZRXYXYADBVPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)C(=O)NCCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4666035.png)
![1-(4-bromophenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4666042.png)
![methyl {3-(4-methoxyphenyl)-4-oxo-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1-imidazolidinyl}acetate](/img/structure/B4666048.png)
![6-bromo-N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4666051.png)
![ethyl 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4666071.png)

![2-(4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4666086.png)
![5-{2-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4666087.png)
![1-(2-amino-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone hydrochloride](/img/structure/B4666089.png)
![5-{3-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4666099.png)

![4-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}acetyl)-2,6-dimethylmorpholine](/img/structure/B4666117.png)

![N-(4-bromo-2-fluorophenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4666139.png)